Molecular Ionization State: Dimelazine vs. Promethazine pKa Differentiation
Dimelazine exhibits a higher predicted acid dissociation constant (pKa = 10.14) compared to the clinically prevalent analog promethazine (pKa = 9.1) [1]. A higher pKa indicates that Dimelazine is a weaker base, and thus a smaller fraction of the molecule will be protonated (ionized) at a given pH. At physiological pH (7.4), this difference in ionization state can result in a higher proportion of neutral, membrane-permeable species for Dimelazine, which may translate to altered passive diffusion kinetics across biological membranes and a distinct tissue distribution profile.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa (Predicted) = 10.14 ± 0.40 |
| Comparator Or Baseline | Promethazine (Phenothiazine analog) pKa = 9.1 (Experimental, SANGSTER 1994) |
| Quantified Difference | ΔpKa ≈ +1.04 (Dimelazine is a weaker base) |
| Conditions | Dimelazine pKa predicted via ACD/Labs; Promethazine pKa experimentally determined (methodology per cited source) |
Why This Matters
For procurement, this provides a quantifiable, structure-based rationale for differential ADME behavior, critical for researchers designing experiments where tissue penetration and subcellular distribution are key variables, warranting the selection of Dimelazine over promethazine.
- [1] SANGSTER (1994). Promethazine pKa = 9.1. Reported via Drug Property Radar Chart. View Source
